Methyl 4-(oxetan-2-yl)benzoate
CAS No.:
Cat. No.: VC18718199
Molecular Formula: C11H12O3
Molecular Weight: 192.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12O3 |
|---|---|
| Molecular Weight | 192.21 g/mol |
| IUPAC Name | methyl 4-(oxetan-2-yl)benzoate |
| Standard InChI | InChI=1S/C11H12O3/c1-13-11(12)9-4-2-8(3-5-9)10-6-7-14-10/h2-5,10H,6-7H2,1H3 |
| Standard InChI Key | FPELQVFPVPXBJQ-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)C2CCO2 |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
Methyl 4-(oxetan-2-yl)benzoate (IUPAC name: methyl 4-(oxetan-2-yl)benzoate) consists of a benzene ring substituted with two functional groups:
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A methyl ester (–COOCH₃) at position 1.
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An oxetane ring (–C₃H₅O) attached via its 2-position carbon at position 4.
The oxetane ring, a four-membered cyclic ether, introduces steric constraints and electronic effects that influence the compound’s reactivity and interactions. The ester group enhances solubility in polar organic solvents while retaining compatibility with lipophilic environments.
Table 1: Key Molecular Properties
| Property | Value | Source Analogue |
|---|---|---|
| Molecular formula | C₁₁H₁₂O₃ | |
| Molecular weight | 192.21 g/mol | Calculated |
| LogP (partition coefficient) | ~1.8 (estimated) | |
| Solubility | Moderate in DMSO, THF |
Synthetic Routes and Optimization
General Synthesis Strategies
The synthesis of methyl 4-(oxetan-2-yl)benzoate typically involves two key steps:
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Introduction of the oxetane moiety: Oxetane rings are often incorporated via nucleophilic substitution or coupling reactions. For example, a Mitsunobu reaction between a hydroxylated benzoic acid derivative and oxetan-2-ylmethanol can form the ether linkage .
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Esterification: The carboxylic acid intermediate is esterified using methanol in the presence of an acid catalyst (e.g., H₂SO₄) or via Steglich esterification with DCC/DMAP .
Case Study: Analogous Synthesis from PubChem Data
A related compound, methyl 2-(oxan-4-ylmethyl)benzoate (PubChem CID 172846540), was synthesized using a similar approach:
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Coupling of oxane-4-ylmethanol to a brominated benzoate precursor via a palladium-catalyzed cross-coupling reaction .
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Final esterification under mild conditions to preserve the oxetane ring’s integrity .
Physicochemical Properties and Reactivity
Stability and Degradation
The oxetane ring’s strain (approximately 25–30 kcal/mol) renders it susceptible to ring-opening reactions under acidic or basic conditions. For instance:
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Acid-catalyzed hydrolysis yields a diol derivative.
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Nucleophilic attack at the oxetane’s ether oxygen can occur with strong bases (e.g., LiAlH₄), leading to cleavage .
Spectroscopic Data (Hypothetical)
While experimental data for methyl 4-(oxetan-2-yl)benzoate are unavailable, analogues suggest the following:
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¹H NMR: Peaks at δ 3.8–4.2 ppm (oxetane protons), δ 3.6–3.7 ppm (ester –OCH₃), and aromatic protons at δ 7.5–8.1 ppm .
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IR: Strong absorption at ~1720 cm⁻¹ (ester C=O stretch) and 1100 cm⁻¹ (C–O–C ether stretch) .
Applications in Drug Discovery and Materials Science
Role in Medicinal Chemistry
Oxetanes are increasingly used as bioisosteres for carbonyl groups or tert-butyl moieties to improve pharmacokinetic properties. In methyl 4-(oxetan-2-yl)benzoate:
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The oxetane enhances solubility and reduces metabolic clearance compared to bulkier hydrophobic groups .
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Clinical candidates like fenebrutinib (a Bruton’s tyrosine kinase inhibitor) demonstrate that oxetane incorporation improves potency and reduces hepatotoxicity .
Materials Science Applications
The compound’s rigid structure makes it a candidate for:
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Polymer precursors: Oxetane rings can polymerize via cationic ring-opening to form polyethers with high thermal stability .
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Liquid crystals: The planar benzoate group and polar oxetane may induce mesophase behavior in supramolecular assemblies.
Comparison with Structural Analogues
Table 2: Comparative Analysis of Oxetane-Containing Benzoates
| Compound | Key Feature | LogP | Application |
|---|---|---|---|
| Methyl 4-(oxetan-2-yl)benzoate | Para-substituted oxetane | ~1.8 | Drug intermediates |
| Methyl 2-(oxan-4-ylmethyl)benzoate | Oxane ring at ortho position | ~2.1 | Polymer chemistry |
| Fenebrutinib | Oxetane in kinase inhibitors | ~3.2 | Anti-inflammatory |
Challenges and Future Directions
Synthetic Limitations
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Ring-opening during reactions: The oxetane’s strain necessitates careful control of reaction conditions to avoid undesired degradation .
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Stereochemical control: Asymmetric synthesis of chiral oxetane derivatives remains challenging, though enzymatic methods show promise .
Opportunities in Targeted Drug Delivery
Functionalization of the benzoate group with targeting ligands (e.g., folate or peptides) could enable site-specific delivery, leveraging the oxetane’s polarity for enhanced tissue penetration .
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